
(2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid
Übersicht
Beschreibung
(2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid is a benzimidazole derivative characterized by an isobutylsulfanyl (-S-C(CH₃)₂CH₂) substituent at the 2-position of the benzimidazole ring and an acetic acid moiety linked to the 1-position. The structural framework of benzimidazole derivatives is widely studied due to their relevance in medicinal chemistry, particularly in drug design targeting enzymes or receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid typically involves the following steps:
Formation of the Benzoimidazole Core: The benzoimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Isobutylsulfanyl Group: The isobutylsulfanyl group can be introduced via nucleophilic substitution reactions, where an appropriate isobutylthiol is reacted with a halogenated benzoimidazole intermediate.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The sulfur atom in the isobutylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzoimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The benzoimidazole ring and the acetic acid moiety can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols are commonly used.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydrogenated benzoimidazole derivatives.
Substitution Products: Various substituted benzoimidazole and acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound features a benzoimidazole ring with an isobutylsulfanyl group and an acetic acid moiety. Its synthesis typically involves:
- Formation of the Benzoimidazole Core : Synthesized through the condensation of o-phenylenediamine with carboxylic acids under acidic conditions.
- Introduction of the Isobutylsulfanyl Group : Achieved via nucleophilic substitution reactions using isobutylthiol.
- Attachment of the Acetic Acid Moiety : Introduced through esterification or amidation reactions followed by hydrolysis.
Medicinal Chemistry
The compound exhibits potential therapeutic applications due to its biological activity:
- Antimicrobial Properties : Studies have shown that derivatives of benzoimidazole compounds, including those related to (2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid, possess significant antimicrobial activity against various bacteria and fungi. For instance, derivatives were tested against Mycobacterium tuberculosis, demonstrating promising in vitro and in vivo antitubercular activities .
- Anticancer Activity : The compound's structure allows it to interact with molecular targets involved in cancer cell proliferation. Research has indicated that certain derivatives exhibit potent anticancer effects, with some compounds showing better efficacy than standard chemotherapeutics .
The biological mechanisms of action for this compound are linked to its ability to modulate enzyme activity and interact with cellular receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial resistance mechanisms or cancer cell survival pathways, contributing to its therapeutic potential .
- Cell Cycle Modulation : Some studies indicate that related compounds can induce cell cycle arrest in cancer cells, promoting apoptosis through p53-independent pathways .
Industrial Applications
Beyond medicinal uses, this compound can serve as a building block for synthesizing advanced materials:
- Polymer Development : Its unique chemical properties make it suitable for developing new polymers and coatings with specific functionalities .
Data Tables
Case Studies
- Antimicrobial Evaluation : A study synthesized various derivatives of benzoimidazole compounds, including this compound, assessing their antimicrobial efficacy against multiple strains. Results indicated strong activity against resistant strains of bacteria .
- Anticancer Studies : Research focused on the anticancer properties of similar compounds highlighted their ability to inhibit tumor growth in vitro and in vivo, showcasing their potential as novel therapeutic agents .
- Material Science Innovations : Investigations into the use of this compound in developing new materials revealed enhanced properties in coatings that could lead to advancements in industrial applications .
Wirkmechanismus
The mechanism of action of (2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The isobutylsulfanyl group and the benzoimidazole ring can modulate the compound’s binding affinity and specificity, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
The following analysis compares (2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid with structurally related benzimidazole derivatives, focusing on substituent effects, molecular properties, solubility, and applications.
Substituent Variations and Molecular Properties
Key differences among analogs arise from the nature of the sulfanyl (S-) substituent at the 2-position of the benzimidazole ring. The table below summarizes critical parameters:
Key Observations:
- Substituent Bulk and Polarity: The isobutylsulfanyl group in the target compound introduces moderate steric bulk compared to smaller substituents like methylsulfonyl or benzyl .
- Solubility Trends: Methylsulfonyl derivatives (e.g., ) exhibit higher polarity due to the sulfonyl group, enhancing solubility in polar aprotic solvents like DMSO. In contrast, alkylsulfanyl analogs (e.g., isobutyl or sec-butyl) are likely less polar, favoring solubility in organic solvents.
Biologische Aktivität
(2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 264.35 g/mol. The structure features a benzimidazole ring, which is known for its biological activity, linked to an acetic acid moiety through a sulfur-containing substituent.
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with isobutyl sulfide and subsequent acylation to introduce the acetic acid functionality. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. In a study evaluating the antibacterial efficacy against various strains, the compound demonstrated notable inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Bacillus subtilis | 30 |
Escherichia coli | 50 |
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against fungi like Aspergillus niger and Penicillium chrysogenum. The antifungal tests revealed an inhibition zone greater than 20 mm for concentrations above 100 µg/mL .
Antioxidant Activity
The antioxidant potential of this compound was assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited significant scavenging activity, suggesting its potential in mitigating oxidative stress-related conditions .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve modulation of cell signaling pathways related to inflammation and immune response, possibly through interactions with specific receptors such as CRTH2 .
Case Studies
Several case studies have documented the therapeutic applications of benzimidazole derivatives in clinical settings:
- Cancer Treatment : Some derivatives have been explored for their ability to modulate immune responses in tumor environments, enhancing the efficacy of existing cancer therapies .
- Inflammatory Diseases : The anti-inflammatory properties attributed to compounds like this compound suggest potential applications in treating conditions such as arthritis and asthma .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (2-isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., benzimidazole derivatives) are synthesized by reacting a benzoimidazole precursor with an isobutylsulfanyl group via a base-mediated substitution (e.g., K₂CO₃ in DMF at room temperature for 24 hours) . The acetic acid moiety can be introduced through alkylation of the imidazole nitrogen using chloroacetic acid derivatives. Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity (e.g., ethyl acetate/water partitioning for purification) .
Q. How are structural and purity assessments conducted for this compound?
- Methodological Answer : Characterization relies on Nuclear Magnetic Resonance (NMR) (¹H/¹³C for functional group confirmation), Mass Spectrometry (MS) (for molecular weight validation), and Infrared (IR) Spectroscopy (to identify sulfanyl and carboxylic acid groups) . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S content) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Solubility tests in polar (DMSO, water) and nonpolar solvents (DCM, ethyl acetate) are critical for biological assays. Stability is evaluated under varying pH (e.g., phosphate buffers) and temperatures (4°C to 37°C) using UV-Vis spectroscopy to track degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzoimidazole ring) impact biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with substitutions at positions 2 (sulfanyl) and 1 (acetic acid). For example, replacing the isobutyl group with a trifluoromethyl group (as in ) may enhance lipophilicity and membrane permeability. Bioassays (e.g., enzyme inhibition or antimicrobial activity) are paired with computational docking (AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What computational methods are used to predict the compound’s interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular dynamics simulations (e.g., GROMACS) predict binding stability with targets like ACE (angiotensin-converting enzyme) or microbial enzymes .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer : Contradictions arise from assay conditions (e.g., buffer ionic strength, cell line variability). Standardize protocols using internal controls (e.g., captopril for ACE inhibition assays) and validate via dose-response curves. Cross-reference with structural analogs (e.g., ’s chalcone derivatives) to identify confounding substituent effects .
Q. What strategies mitigate toxicity in in vitro studies while maintaining efficacy?
- Methodological Answer : Toxicity is assessed via MTT assays (cell viability) and Ames tests (mutagenicity). Structural tweaks, such as reducing electrophilic groups (e.g., substituting bromine in with methyl), lower cytotoxicity. Parallel studies on metabolic stability (e.g., liver microsomes) guide derivatization .
Q. Critical Notes
Eigenschaften
IUPAC Name |
2-[2-(2-methylpropylsulfanyl)benzimidazol-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9(2)8-18-13-14-10-5-3-4-6-11(10)15(13)7-12(16)17/h3-6,9H,7-8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORKUFLJWBBGHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=CC=CC=C2N1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.